molecular formula C13H18ClN B6270432 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 100608-28-4

2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6270432
CAS No.: 100608-28-4
M. Wt: 223.7
InChI Key:
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Description

2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the intramolecular cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted amine with a cyclopentane derivative under acidic conditions to form the bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain alkaloids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its phenyl group enhances its binding affinity to certain receptors, making it a valuable compound for therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride involves the reaction of phenylmagnesium bromide with 3-azabicyclo[3.2.1]octan-8-one followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "Phenylmagnesium bromide", "3-azabicyclo[3.2.1]octan-8-one" ], "Reaction": [ "Add phenylmagnesium bromide to a solution of 3-azabicyclo[3.2.1]octan-8-one in anhydrous ether at -10°C to 0°C.", "Stir the reaction mixture for 2 hours at room temperature.", "Add hydrochloric acid to the reaction mixture to obtain 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride as a white solid.", "Filter the solid and wash with cold water to obtain the pure product." ] }

CAS No.

100608-28-4

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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